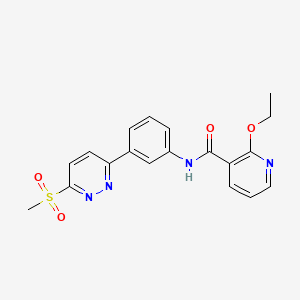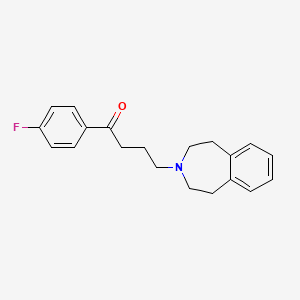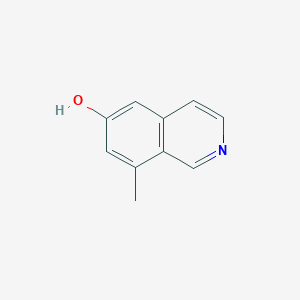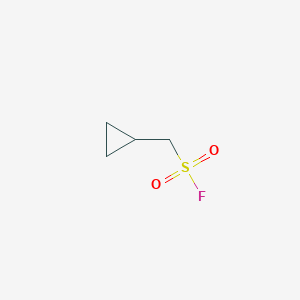
1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-(1H-pyrrol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-(1H-pyrrol-1-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a thiazepane derivative and has been studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.
Scientific Research Applications
Synthesis and Evaluation as Enzyme Inhibitors
A study by Lokeshwari et al. (2017) reported the synthesis of furan derivatised benzothiazepine analogues, starting from 1-(furan-2-yl)ethanone. These compounds were evaluated for their in vitro VRV-PL-8a and H+/K+ ATPase inhibitor properties. Some molecules in this series showed promising properties as inhibitors, suggesting potential for treatment of inflammatory disorders (Lokeshwari et al., 2017).
Photoinduced Direct Oxidative Annulation
Zhang et al. (2017) demonstrated a photoinduced direct oxidative annulation process involving 1-aryl-2-(furan/thiophen-2-yl)butane-1,3-diones and related compounds. This process facilitated access to highly functionalized polyheterocyclic ethanones, including those with furan and pyrrole structures (Zhang et al., 2017).
Recyclization in Synthesis of Diazepinone
Shcherbinin et al. (2011) explored the recyclization of furan in the synthesis of pyrrolo[1,2-d][1,4]diazepinone, highlighting the importance of furan derivatives as precursors in synthesizing complex heterocyclic compounds (Shcherbinin et al., 2011).
Alkaloids from Mangrove-Derived Actinomycete
Wang et al. (2014) isolated new alkaloids from the fermentation broth of Jishengella endophytica, which included compounds with furan-2-yl structures. These compounds exhibited activity against the influenza A virus, highlighting the potential of such structures in antiviral research (Wang et al., 2014).
Hetero-calix[4]pyrroles
Song et al. (2004) synthesized furan incorporated calix[4]pyrrole analogues, demonstrating the versatility of furan compounds in creating novel macrocyclic structures (Song et al., 2004).
Dehydrative Cyclization to Form Heterocycles
Aponick et al. (2009) presented a method for preparing furans, pyrroles, and thiophenes through gold-catalyzed dehydrative cyclizations of propargylic alcohols, emphasizing the role of furan derivatives in efficient synthetic processes (Aponick et al., 2009).
properties
IUPAC Name |
1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-2-pyrrol-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c18-15(12-16-6-1-2-7-16)17-8-5-14(20-11-9-17)13-4-3-10-19-13/h1-4,6-7,10,14H,5,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNAWKHLYYYETDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CO2)C(=O)CN3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Methyl-6-phenethyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2960302.png)
![2-Chloro-1-[2-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]propan-1-one](/img/structure/B2960305.png)

![C-[1-(2,2,2-Trifluoro-ethyl)-cyclohexyl]-methyl-amine](/img/structure/B2960308.png)
![2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2960309.png)
![(E)-2-(4-chlorophenyl)-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylethenesulfonamide](/img/structure/B2960315.png)



![1-[(3S,4S)-4-(Aminomethyl)oxolan-3-yl]triazole-4-carboxylic acid](/img/structure/B2960320.png)
![Ethyl 5-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)-3-methylthiophene-2-carboxylate](/img/structure/B2960321.png)
